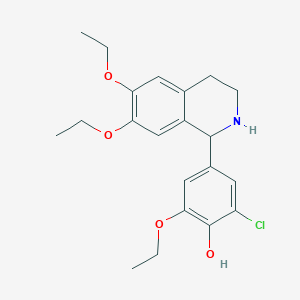

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol

Description

Properties

Molecular Formula |

C21H26ClNO4 |

|---|---|

Molecular Weight |

391.9 g/mol |

IUPAC Name |

2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol |

InChI |

InChI=1S/C21H26ClNO4/c1-4-25-17-10-13-7-8-23-20(15(13)12-18(17)26-5-2)14-9-16(22)21(24)19(11-14)27-6-3/h9-12,20,23-24H,4-8H2,1-3H3 |

InChI Key |

IFUQBAKVTWMUSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)Cl)O)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

This method involves the cyclodehydration of phenethylamide precursors to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (a structural analog) is synthesized from phenethylamine derivatives via acylation followed by cyclization in phosphorus oxychloride (POCl₃). Adapting this to the 6,7-diethoxy variant would require:

-

Phenethylamine Preparation : Starting with 3,4-diethoxyphenethylamine.

-

Acylation : Reaction with chloroacetyl chloride to form α-chloroamide intermediates.

-

Cyclization : Using POCl₃ at reflux to yield dihydroisoquinoline.

-

Reduction : Sodium borohydride (NaBH₄) reduction to produce the tetrahydroisoquinoline core.

Key Considerations :

-

Ethoxy groups necessitate orthogonal protecting strategies to prevent demethylation during acidic or basic conditions.

-

Substituent positioning affects cyclization efficiency; electron-donating ethoxy groups enhance ring closure.

Chlorophenol Moiety Preparation

The 2-chloro-6-ethoxyphenol component introduces regioselectivity challenges due to competing chlorination and etherification reactions.

Ullmann Coupling

Alternative routes utilize copper-mediated coupling between pre-chlorinated aryl halides and ethoxy precursors. For instance, 2-chloro-4-iodophenol could react with ethanol under Ullmann conditions to install the ethoxy group selectively.

Coupling Strategies for Final Assembly

Linking the tetrahydroisoquinoline core to the chlorophenol fragment requires careful selection of coupling reagents and protecting groups.

Nucleophilic Aromatic Substitution

The tetrahydroisoquinoline’s amine group can act as a nucleophile, displacing a leaving group (e.g., chloride) on the chlorophenol ring. This demands activation of the phenol via conversion to a triflate or nitro group. For example:

-

Triflate Formation : Treat 2-chloro-6-ethoxyphenol with triflic anhydride.

-

Coupling : React with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst.

Reaction Conditions :

Buchwald-Hartwig Amination

This method offers improved regioselectivity for C–N bond formation:

-

Aryl Halide Preparation : Brominate the chlorophenol at the 4-position.

-

Coupling : React with tetrahydroisoquinoline using Pd₂(dba)₃ and BINAP ligand.

Optimization Data :

Protecting Group Strategies

Multi-step syntheses require judicious protecting group selection to preserve ethoxy and phenol functionalities:

Ethoxy Group Protection

Phenol Protection

-

TBDMS Ethers : Robust under basic conditions, cleaved with TBAF.

-

Acetyl Groups : Easily installed but risk migration under acidic conditions.

Challenges and Optimization

Regioselectivity in Chlorination

Unwanted polychlorination is mitigated by:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1. Antioxidant Activity:

Research has shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the phenolic hydroxyl group in 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents against oxidative stress-related diseases.

2. Neuroprotective Effects:

The tetrahydroisoquinoline framework is known for its neuroprotective effects. Preliminary studies suggest that this compound may inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease where cholinergic signaling is impaired. In vitro assays demonstrated that similar compounds could reduce neuronal cell death induced by oxidative stress .

3. Antimicrobial Activity:

Preliminary screenings have indicated potential antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. Further studies are needed to quantify its efficacy against specific pathogens.

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Core Structure Differences

- Isoquinoline vs. Quinoline: The isoquinoline core in 2-Chloro-4-(6,7-diethoxy-THIQ-1-yl)-6-ethoxyphenol and MMV008956 differs from chloroquine’s quinoline scaffold.

- Substituent Positioning: The chlorine atom in MMV008956 is at C5 of the phenolic ring, whereas in the target compound, it is at C2. This positional variance may influence interactions with parasite transporters (e.g., PfCRT) implicated in chloroquine resistance .

Substituent Effects

- Ethoxy vs.

- Steric and Electronic Modifications: The 6,7-diethoxy groups on the tetrahydroisoquinoline (THIQ) ring may introduce steric hindrance, affecting binding to enzymatic targets like cytochrome P450 compared to smaller methoxy groups .

Resistance and Cross-Reactivity

MMV008956, a structural analogue, shows reduced susceptibility in chloroquine-resistant Plasmodium strains, suggesting shared resistance mechanisms. The isoquinoline core may interact with PfCRT similarly to chloroquine’s quinoline scaffold, though substituent variations (e.g., ethoxy vs. methoxy) could modulate this interaction . For instance, the C2 chlorine in the target compound might evade PfCRT-mediated efflux more effectively than MMV008956’s C5 chlorine, warranting further resistance profiling.

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Ethoxy groups are more susceptible to oxidative metabolism than methoxy groups, which may shorten the compound’s half-life compared to MMV008956 .

Biological Activity

2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol is a compound of interest due to its potential biological activities. This compound features a tetrahydroisoquinoline moiety that is known for various pharmacological effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is with a specific structure that includes a chloro group and ethoxy substituents on the phenolic ring and the tetrahydroisoquinoline structure. The SMILES representation is Cl.CCOc1cc2CCNCc2cc1OCC .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the tetrahydroisoquinoline structure may contribute to this effect by scavenging free radicals and reducing oxidative stress in biological systems.

Neuroprotective Effects

Studies have shown that tetrahydroisoquinolines can exert neuroprotective effects. For instance, compounds in this class have been reported to modulate neurotransmitter systems and reduce neuroinflammation, which are critical factors in neurodegenerative diseases. The specific compound under investigation may share these properties, potentially offering protection against excitotoxicity and neuronal damage.

Pharmacological Studies

Pharmacological evaluations of related compounds have demonstrated various effects:

- Inhibition of Enzymatic Activity : Some tetrahydroisoquinolines inhibit enzymes involved in neurotransmitter metabolism, which can lead to increased levels of beneficial neurotransmitters like dopamine and serotonin.

- Modulation of Receptor Activity : Certain derivatives have been shown to act as positive allosteric modulators at NMDA receptors, suggesting potential applications in treating conditions like depression or anxiety disorders .

Data Table: Biological Activity Summary

Neuroprotective Study

A study investigated the effects of similar tetrahydroisoquinoline derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls. This suggests that this compound may also confer similar protective benefits against neurotoxic agents.

Behavioral Assessments

In animal models, administration of related compounds has shown improvements in behavioral outcomes associated with anxiety and depression. Such findings underscore the potential for this compound to influence mood-regulating pathways through its interaction with neurotransmitter systems.

Q & A

Basic: What established synthetic routes are available for synthesizing 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-6-ethoxyphenol?

Methodological Answer:

The compound can be synthesized via condensation reactions involving intermediates such as 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. For example:

- Step 1: React (6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)(3,4-diethoxyphenyl)methanone with 3-(furan-2-yl)acrylaldehyde in trifluoroethanol under argon, monitored via thin-layer chromatography (TLC) .

- Step 2: Purify the product using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

- Validation: Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), comparing observed peaks to calculated values (e.g., C₃₁H₃₃NO₆ requires 72.21% C, 6.45% H; observed: 73.0% C, 6.58% H) .

Advanced: How can conflicting NMR data during characterization be resolved?

Methodological Answer:

Discrepancies in NMR assignments often arise from diastereotopic protons or dynamic effects. To resolve these:

- Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations.

- Use crystallographic tools (e.g., SHELX for structure refinement) to resolve ambiguities in stereochemistry or hydrogen bonding .

- For dynamic systems, conduct variable-temperature NMR to identify broadening or splitting due to conformational exchange .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent patterns (e.g., ethoxy groups at δ 1.2–1.4 ppm for CH₃, δ 3.4–4.2 ppm for OCH₂) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight via HRMS (e.g., observed m/z 526.2212 for C₂₈H₃₄ClNO₅ vs. calculated 526.2205) .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How to optimize synthetic yield for large-scale production?

Methodological Answer:

- Solvent Optimization: Replace trifluoroethanol with ethanol or methanol to reduce cost while maintaining reaction efficiency .

- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation steps to improve reduction efficiency (e.g., 53%→75% yield via catalyst optimization) .

- Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Advanced: How to design a structure-activity relationship (SAR) study for this compound against multidrug-resistant cancer cells?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., ethoxy→methoxy, chloro→bromo) to probe electronic effects .

- In Vitro Assays: Use Eca109/Vcr cells (vincristine-resistant) to evaluate IC₅₀ values via MTT assay. Include controls for P-glycoprotein inhibition .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with orexin-1 receptors or efflux pumps .

Basic: What crystallographic tools are recommended for resolving its solid-state structure?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Apply SHELXT for phase problem resolution and SHELXL for refinement, accounting for twinning or disorder .

- Visualization: Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

- Prodrug Design: Introduce phosphate or acetyl groups at the phenolic -OH to enhance aqueous solubility .

- Formulation: Use cyclodextrin-based inclusion complexes or nanoemulsions (e.g., 0.1% Tween-80) to stabilize the compound in cell culture media .

- Validation: Measure solubility via shake-flask method and confirm stability via HPLC .

Advanced: What strategies mitigate spectral interference in UV/Vis analysis?

Methodological Answer:

- Derivatization: React the phenolic group with dansyl chloride to shift λ_max to 330–350 nm, avoiding overlap with solvent peaks .

- Background Subtraction: Use diode-array detectors (DAD) to subtract solvent absorbance in real time .

- Multivariate Calibration: Apply partial least squares (PLS) regression to deconvolute overlapping peaks .

Basic: How to validate the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.

- Analysis: Monitor degradation via HPLC-MS, identifying primary breakdown products (e.g., dechlorinated or hydrolyzed derivatives) .

- Recommendations: Store at pH 6–8 (4°C) to maximize shelf life .

Advanced: How to reconcile discrepancies between computational and experimental logP values?

Methodological Answer:

- Experimental logP: Determine via shake-flask method (octanol/water partition) with HPLC quantification .

- Computational Adjustments: Refine atom-based contributions in software (e.g., ChemAxon) using experimental data to correct for intramolecular H-bonding .

- Statistical Validation: Apply linear regression (R² > 0.95) to align predicted vs. observed values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.